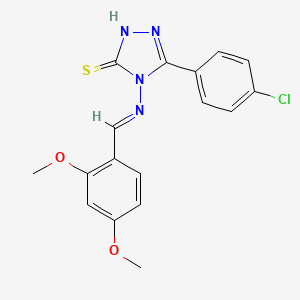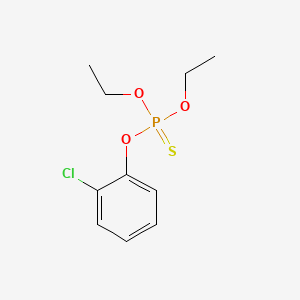
5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-クロロフェニル)-4-((2,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する化学化合物です。トリアゾールは、その多様な生物活性が知られており、医薬品化学で広く使用されています。
準備方法
5-(4-クロロフェニル)-4-((2,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの合成は、一般的に以下の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を含む環化反応によって合成することができます。
クロロフェニル基の導入: クロロフェニル基は、求核置換反応によって導入されます。
ジメトキシベンジリデン部分の添加: 最後のステップでは、塩基性条件下でトリアゾール誘導体を2,4-ジメトキシベンズアルデヒドと縮合させて目的の化合物を生成します。
工業生産方法では、収率と純度を高め、コストと環境への影響を最小限に抑えるために、これらの手順を最適化する可能性があります。
化学反応の分析
5-(4-クロロフェニル)-4-((2,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、以下を含むさまざまな化学反応を起こします。
酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を形成することができます。
還元: イミン基は、還元されてアミンを形成することができます。
置換: クロロフェニル基は、求核置換反応を起こして異なる置換基を導入することができます。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: そのトリアゾール環と官能基は、生物活性を示す可能性があり、創薬および開発の候補となります。
医学: 抗菌剤、抗真菌剤、または抗癌剤としての可能性があります。
工業: 新素材の開発や化学反応の触媒として使用できます。
作用機序
5-(4-クロロフェニル)-4-((2,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序はその特定の用途によって異なります。生物系では、酵素または受容体と相互作用し、その活性を阻害したり、その機能を調節したりする可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似の化合物との比較
類似の化合物には、トリアゾール環または芳香族基に異なる置換基を持つ他のトリアゾール誘導体があります。たとえば:
5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール: ジメトキシベンジリデン部分がありません。
4-((2,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: クロロフェニル基がありません。
5-(4-クロロフェニル)-4-((2,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの独自性は、その官能基の組み合わせにあります。これは、その類似体と比較して、明確な化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar compounds include other triazole derivatives with different substituents on the triazole ring or aromatic groups. For example:
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the dimethoxybenzylidene moiety.
4-((2,4-Dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group.
The uniqueness of 5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H15ClN4O2S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-5-12(15(9-14)24-2)10-19-22-16(20-21-17(22)25)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChIキー |
JJXCTFJKEBPRLJ-VXLYETTFSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)

![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)


![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)
![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)

![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)
